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Compound of Interest

Compound Name: 4-nitro-1H-pyrazole-3-carbonitrile

Cat. No.: B1347220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for the
compound 4-nitro-1H-pyrazole-3-carbonitrile. Due to the limited availability of directly
published spectra for this specific molecule, this document focuses on the characterization data
of closely related analogs and the general principles of spectral interpretation for this class of
compounds. This guide aims to serve as a valuable resource for researchers in the fields of
medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Spectroscopic Overview

4-nitro-1H-pyrazole-3-carbonitrile possesses a heterocyclic pyrazole core, substituted with a
nitro group at the C4 position and a nitrile group at the C3 position. This unique arrangement of
functional groups gives rise to distinct spectroscopic signatures that are crucial for its
identification and characterization. The expected spectral data would include signals
corresponding to the pyrazole ring protons and carbons in NMR, characteristic vibrational
frequencies for the nitrile and nitro groups in IR spectroscopy, and a definitive molecular ion
peak in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 4-nitro-1H-pyrazole-3-carbonitrile is not readily
available in public databases, we can predict the expected chemical shifts based on the
analysis of similar pyrazole derivatives.
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Table 1: Predicted *H and *3C NMR Chemical Shifts for 4-nitro-1H-pyrazole-3-carbonitrile

Predicted H Predicted 13C o
Atom ) ] ) ] Justification
Chemical Shift (ppm)  Chemical Shift (ppm)

The proton at the C5
position is expected to
be significantly
deshielded due to the
H5 ~8.5-9.0 -
electron-withdrawing
effects of the adjacent
nitro group and the

pyrazole ring nitrogen.

The N-H proton of the

pyrazole ring typically
NH ~13.0-14.0 - appears as a broad

singlet at a high

chemical shift.

The carbon bearing
C3 - ~110- 115 o
the nitrile group.

The carbon attached

to the nitro group will
Cc4 - ~ 145 - 150

be strongly

deshielded.

The chemical shift of
this carbon is

C5 - ~130- 135 influenced by the
adjacent nitro group

and ring nitrogens.

The carbon of the
CN - ~115-120 o
nitrile group.

Experimental Protocol for NMR Spectroscopy:
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A general procedure for acquiring NMR spectra of a similar compound, as adapted from
synthetic chemistry literature, is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal resolution.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater
number of scans are typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of 4-nitro-1H-pyrazole-3-carbonitrile is expected to show characteristic
absorption bands for its key functional groups.

Table 2: Expected IR Absorption Frequencies for 4-nitro-1H-pyrazole-3-carbonitrile

Expected Wavenumber

Functional Group Intensity
(cm~)

N-H stretch (pyrazole) 3200 - 3400 Medium, Broad
C=N stretch (nitrile) 2220 - 2260 Sharp, Medium to Strong
N=0 stretch (nitro,

] 1500 - 1560 Strong
asymmetric)
N=0 stretch (nitro, symmetric) 1340 - 1380 Strong
C=N stretch (pyrazole ring) 1580 - 1650 Medium
C-N stretch (pyrazole ring) 1400 - 1500 Medium
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Experimental Protocol for IR Spectroscopy:

Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet
or as a thin film. For the KBr method, grind a small amount of the sample with dry KBr and
press into a thin pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition: Record the spectrum typically in the range of 4000 to 400 cm~*. A background
spectrum of the pure KBr pellet should be taken first and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for 4-nitro-1H-pyrazole-3-carbonitrile

Parameter Expected Value
Molecular Formula C4aH2N40O2
Molecular Weight 138.08 g/mol
[M]+ or [M+H]+ m/z 138 or 139

Expected Fragmentation Pattern: The fragmentation of 4-nitro-1H-pyrazole-3-carbonitrile
under electron ionization (EI) would likely involve the loss of the nitro group (NO2), the nitrile
group (CN), or other small neutral molecules from the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization Method: Electron lonization (EIl) or Electrospray lonization (ESI) are common
techniques. ESI is a softer ionization method and is more likely to show the molecular ion
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peak.

o Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight
(TOF), or ion trap.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a novel compound like 4-nitro-1H-pyrazole-3-carbonitrile.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.
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Disclaimer: The spectral data presented in this guide are predicted values based on the
analysis of related compounds and general spectroscopic principles. For definitive
characterization, experimental data for 4-nitro-1H-pyrazole-3-carbonitrile should be acquired
and analyzed.

 To cite this document: BenchChem. [Spectral Analysis of 4-nitro-1H-pyrazole-3-carbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347220#4-nitro-1h-pyrazole-3-carbonitrile-spectral-
data-analysis-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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